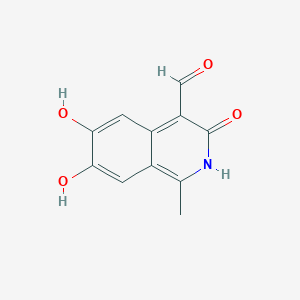
3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of three hydroxyl groups at positions 3, 6, and 7, a methyl group at position 1, and an aldehyde group at position 4 on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde, demethylation can be performed to introduce the hydroxyl groups at positions 6 and 7 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products Formed
Oxidation: 3,6,7-Trihydroxy-1-methylisoquinoline-4-carboxylic acid.
Reduction: 3,6,7-Trihydroxy-1-methylisoquinoline-4-methanol.
Substitution: Various esters or ethers depending on the reagents used.
Scientific Research Applications
3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their function .
Comparison with Similar Compounds
Similar Compounds
3,6,7-Trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of hydroxyl groups.
N-methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a tetrahydroisoquinoline core.
Uniqueness
3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde is unique due to the presence of three hydroxyl groups and an aldehyde group on the isoquinoline ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6,7-dihydroxy-1-methyl-3-oxo-2H-isoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO4/c1-5-6-2-9(14)10(15)3-7(6)8(4-13)11(16)12-5/h2-4,14-15H,1H3,(H,12,16) |
InChI Key |
MRERTLOUNAVSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C(=O)N1)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















